1-(5-Chloro-3-pyridyl)-2-pyrrolidinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
1-(5-chloropyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c10-7-4-8(6-11-5-7)12-3-1-2-9(12)13/h4-6H,1-3H2 |
InChI Key |
KPIKHLCCLOCZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CN=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 5 Chloro 3 Pyridyl 2 Pyrrolidinone
Established Synthetic Routes to the 2-Pyrrolidinone (B116388) Core
The 2-pyrrolidinone, or γ-lactam, ring is a prevalent structural motif in medicinal and materials chemistry. Its synthesis has been achieved through a variety of established and novel chemical transformations. These routes can be classified into two main strategies: the de novo construction of the ring through cyclization reactions and the modification of an existing pyrrolidinone scaffold.
Cyclization Reactions for Pyrrolidinone Ring Formation
The de novo synthesis of the 2-pyrrolidinone core is most commonly achieved through intramolecular cyclization of linear precursors. A variety of starting materials and catalytic systems have been developed to facilitate this transformation efficiently.
One modern approach involves the use of N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions. rsc.orgrsc.org This transition-metal-free method utilizes aldehydes and α-bromo-N-cinnamylamides to construct highly functionalized 2-pyrrolidinones in good to excellent yields. rsc.orgrsc.org Another well-established route begins with glutamic acid, an abundant amino acid. researchgate.net This process involves the dehydration-cyclization of glutamic acid to form pyroglutamic acid, which is then converted to 2-pyrrolidinone through subsequent hydrogenation and decarbonylation steps over catalysts such as supported Ruthenium (Ru). researchgate.net
Radical cyclizations of unsaturated precursors, such as 1,n-enynes and 1,n-dienes, also provide a powerful pathway to the pyrrolidinone skeleton. researchgate.net Furthermore, reactions involving donor-acceptor cyclopropanes with anilines or benzylamines can yield 1,5-substituted pyrrolidin-2-ones through a sequence of ring-opening followed by lactamization. mdpi.com A cascade reaction involving arylsulfonamides and cyclopropane diesters under basic conditions has also been reported, proceeding through a nucleophilic ring-opening, a Smiles-Truce rearrangement, and subsequent lactam formation to yield α-arylated pyrrolidinones. acs.org
| Cyclization Method | Precursors | Key Features | Reference |
| NHC-Catalyzed Radical Cyclization | Aldehydes and α-bromo-N-cinnamylamides | Transition-metal-free, broad substrate scope, high efficiency. | rsc.orgrsc.org |
| Dehydration/Hydrogenation | Glutamic acid | Utilizes a bio-renewable starting material. | researchgate.net |
| Donor-Acceptor Cyclopropane Reaction | Cyclopropane diesters and anilines | One-pot synthesis of 1,5-substituted pyrrolidin-2-ones. | mdpi.com |
| Smiles-Truce Cascade | Arylsulfonamides and cyclopropane diesters | Metal-free, one-pot, three-step cascade. | acs.org |
| Radical Cyclization | 1,n-Enynes and 1,n-dienes | Attractive method for assembling the cyclic skeleton. | researchgate.net |
Functionalization of Preformed Pyrrolidinone Rings
An alternative to de novo synthesis is the modification of a pre-existing 2-pyrrolidinone ring. This approach is valuable for creating diverse analogs from a common intermediate. Functionalization can occur at various positions on the ring, including the nitrogen atom or the carbon backbone. For instance, piperidine derivatives can undergo a selective ring contraction and deformylative functionalization to yield pyrrolidin-2-ones. rsc.org Additionally, existing pyrrolidinone derivatives can be subjected to further reactions, such as nitration or the introduction of alkyl substituents onto appended aromatic rings, demonstrating the feasibility of late-stage modifications. mdpi.com
Strategies for Chloro-Pyridyl Moiety Introduction and Coupling
The incorporation of the 5-chloro-3-pyridyl group onto the nitrogen atom of the 2-pyrrolidinone ring is a critical step in the synthesis of the target molecule. This is typically achieved by forming a C-N bond between the pyrrolidinone nitrogen and the C3 position of a pyridine (B92270) ring. The primary methods for this transformation are nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a common pathway where a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In the case of a 3,5-dihalopyridine, the pyridine nitrogen atom itself acts as an electron-withdrawing group, activating the ring for nucleophilic attack.
The pyrrolidinone anion, generated by deprotonation with a suitable base, can act as the nucleophile, attacking a dihalogenated pyridine such as 3,5-dichloropyridine. The regioselectivity of this reaction—that is, which of the two chlorine atoms is displaced—is influenced by both electronic and steric factors. researchgate.net The presence of substituents on the pyridine ring can direct the incoming nucleophile to a specific position. researchgate.net Pyridines are particularly reactive towards SNAr at the ortho and para positions due to the ability of the nitrogen atom to delocalize the negative charge of the Meisenheimer intermediate. wikipedia.org
| Substrate | Nucleophile | Key Requirement | Mechanism |
| 3,5-Dichloropyridine | 2-Pyrrolidinone anion | Activation of the pyridine ring by the ring nitrogen. | Addition-Elimination via Meisenheimer complex wikipedia.org |
| Substituted Dichloropyridines | Amine nucleophiles | Regioselectivity influenced by solvent and substituent electronic/steric effects. | SNAr researchgate.net |
Cross-Coupling Methodologies with Halogenated Pyridine Intermediates
Transition-metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming C-N bonds. Reactions such as the Buchwald-Hartwig amination are highly effective for coupling amines or amides with aryl halides. In this context, 2-pyrrolidinone can be coupled with a halogenated pyridine intermediate, such as 3-bromo-5-chloropyridine or 3,5-dichloropyridine, in the presence of a palladium or copper catalyst, a suitable ligand, and a base.
This methodology offers a versatile and often milder alternative to SNAr, with a broad substrate scope. researchgate.net For example, Stille and Negishi cross-coupling reactions are frequently employed to functionalize halogenated pyridines, underscoring the utility of organometallic strategies in pyridine chemistry. mdpi.com
Stereoselective Synthesis Approaches for 1-(5-Chloro-3-pyridyl)-2-pyrrolidinone
When the pyrrolidinone ring is substituted at positions other than the nitrogen, chirality is introduced, and stereoselective synthesis becomes a critical consideration. The development of methods to control the absolute and relative stereochemistry of substituents is essential for applications in fields such as pharmaceuticals.
Stereoselective synthesis of the pyrrolidinone core can be achieved by using chiral starting materials from the "chiral pool," such as L-proline or L-4-hydroxyproline, which are then elaborated into the desired target. nih.gov This approach leverages the inherent chirality of natural products to build complex, enantiomerically pure molecules.
Alternatively, asymmetric catalytic methods can be employed. For example, the [3+2] cycloaddition reaction between a chiral dipolarophile and an azomethine ylide can generate densely substituted pyrrolidines with high diastereoselectivity, creating up to four stereogenic centers in a single step. ua.es Palladium-hydride catalysis has also been utilized in cascade reactions to construct enantioenriched dihydropyrroles, which are precursors to pyrrolidines. nih.gov These methods provide access to specific enantiomers or diastereomers, which is often crucial for biological activity. nih.govmdpi.com
| Stereoselective Strategy | Methodology | Outcome | Reference |
| Chiral Pool Synthesis | Use of L-proline or L-4-hydroxyproline as starting material. | Access to enantiomerically pure pyrrolidine (B122466) derivatives. | nih.gov |
| Asymmetric Cycloaddition | [3+2] Dipolar cycloaddition with chiral auxiliaries or catalysts. | High diastereoselectivity, formation of multiple stereocenters. | ua.es |
| Asymmetric Catalysis | Palladium-catalyzed cascade reactions. | Access to enantioenriched dihydropyrroles/pyrrolidines. | nih.gov |
Chiral Auxiliaries and Catalytic Methods
The creation of stereochemically defined centers is a fundamental challenge in organic synthesis. For pyrrolidinone derivatives, achieving enantioselectivity is often accomplished through asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. mdpi.com Asymmetric organocatalysis has become a powerful tool for constructing complex molecular architectures. nih.gov Proline and its derivatives, for instance, are well-known organocatalysts for asymmetric aldol and Mannich reactions, which can be pivotal in forming the pyrrolidinone ring. nih.govmdpi.com
Catalytic asymmetric methods often involve metal complexes with chiral ligands or chiral phosphoric acids. whiterose.ac.uk For example, a palladium-catalyzed asymmetric intramolecular aminopalladation has been reported for the synthesis of vinyl-substituted 2-pyrrolidinones with high enantiomeric excess (ee). acs.org Such methods rely on the formation of a chiral catalyst-substrate complex that directs the reaction to proceed through a lower energy transition state for one enantiomer over the other. Another approach is the 1,3-dipolar cycloaddition between azomethine ylides and alkenes, which is a classic method for constructing the pyrrolidine ring and can be rendered asymmetric through the use of chiral catalysts. nih.gov
The asymmetric synthesis of the pyrrolidinone core can also be achieved through multi-step sequences starting from chiral precursors, a strategy known as the chiral pool approach. nih.govmdpi.com Amino acids like proline and hydroxyproline are common starting materials for this purpose. mdpi.com
Table 1: Examples of Catalytic Asymmetric Methods for Pyrrolidine Synthesis
| Catalytic System | Reaction Type | Key Features |
|---|---|---|
| Proline-derived Organocatalysts | Aldol / Mannich Reactions | Metal-free, utilizes natural amino acids, good for C-C and C-N bond formation. nih.govmdpi.com |
| Chiral Phosphoric Acids | Aza-Michael Cyclization | Enantioselective intramolecular cyclization to form the pyrrolidine ring. whiterose.ac.uk |
| Ferrocenyloxazoline Palladacycles (FOP catalysts) | Intramolecular Aminopalladation | High enantioselectivity (89-99% ee) for synthesis of vinyl-substituted heterocycles. acs.org |
| Rhodium Catalysts with Chiral Ligands | C-H Amination | Intramolecular amination of unactivated C(sp3)-H bonds to form pyrrolidines. organic-chemistry.org |
Enantiomeric Resolution Techniques for Pyrrolidinone Derivatives
When an asymmetric synthesis is not feasible or results in low enantioselectivity, the resolution of a racemic mixture is employed to separate the enantiomers. Enantiomeric resolution techniques are crucial for obtaining optically pure pyrrolidinone derivatives.
Kinetic resolution is a widely used method where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. whiterose.ac.uk Biocatalytic methods, using enzymes like lipases and hydrolases, are particularly effective for the kinetic resolution of racemic pyrrolidines under mild conditions. rsc.org These enzymes can selectively catalyze reactions such as hydrolysis or transesterification on one enantiomer. rsc.org
Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer, overcoming the 50% maximum yield limitation of traditional kinetic resolution. rsc.org Ruthenium catalysts have been successfully used for racemization in conjunction with enzymatic acetylation to achieve DKR of pyrrolidin-containing alcohols. rsc.org
Table 2: Enantiomeric Resolution Techniques
| Technique | Principle | Example Application |
|---|---|---|
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation (e.g., by crystallization) and removal of the resolving agent. | Separation of racemic acids or bases. |
| Kinetic Resolution (KR) | One enantiomer reacts faster with a chiral catalyst or reagent, allowing for separation of the unreacted, enantiomerically enriched substrate. whiterose.ac.uk | Enzyme-catalyzed hydrolysis of esters attached to a pyrrolidine ring. rsc.org |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer. rsc.org | Ruthenium-catalyzed racemization combined with enzymatic acetylation of racemic pyrrolidine alcohols. rsc.org |
| Chiral Chromatography | Direct separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). | Analytical and preparative scale separation of various pyrrolidine enantiomers. whiterose.ac.uk |
Design and Synthesis of Novel Pyrrolidinone-Pyridyl Analogues and Derivatives
The design and synthesis of novel analogues of a core structure like this compound are essential for exploring structure-activity relationships (SAR) in medicinal chemistry. researchgate.net By systematically modifying different parts of the molecule, researchers can investigate the impact of steric and electronic properties on biological activity. The pyrrolidine scaffold allows for greater three-dimensional diversity compared to flat aromatic rings, which is advantageous in drug design. nih.govnih.gov
Modifications on the Pyrrolidinone Ring System
The saturated nature of the pyrrolidinone ring offers multiple positions for chemical modification. nih.gov The introduction of substituents at the C3, C4, and C5 positions can significantly influence the molecule's conformation and properties. For example, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization reactions can be used to construct highly functionalized 2-pyrrolidinones. rsc.org
Strategies for modification include:
Substitution: Introducing various functional groups (alkyl, aryl, hydroxyl, amino, etc.) at different positions on the ring. The basicity of the pyrrolidine nitrogen can be affected by substituents, particularly at the C2 position. nih.gov
Spirocyclization: Creating spirocyclic systems by incorporating the pyrrolidinone ring into a spiro-fused structure. Spirocycles are conformationally well-defined and are increasingly desirable scaffolds in drug discovery. whiterose.ac.ukmdpi.com
Ring Size Variation: Synthesizing analogues with different ring sizes, such as piperidones (six-membered rings), to alter the conformational constraints of the molecule.
Substituent Variations on the Pyridine Moiety
The pyridine ring is an aromatic heterocycle whose electronic properties are significantly influenced by the position and nature of its substituents. nih.gov Like other aromatic compounds, pyridine is prone to substitution reactions. However, due to the electron-withdrawing effect of the ring nitrogen, it generally favors nucleophilic substitution (at the C2 and C4 positions) over electrophilic substitution (at the C3 position). nih.gov
Variations on the pyridine moiety of this compound could involve:
Replacing the Chlorine Atom: The chlorine at the C5 position can be replaced with other halogens (F, Br, I) or functional groups such as methoxy, cyano, or trifluoromethyl groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Introducing Additional Substituents: Adding electron-donating groups (EDG) or electron-withdrawing groups (EWG) at other available positions on the pyridine ring can modulate the pKa of the pyridine nitrogen and its ability to participate in hydrogen bonding. acs.orgresearchgate.net The introduction of an EDG would increase the electron density on the ring, while an EWG would decrease it. nih.gov
Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry to improve a compound's physicochemical properties, metabolic stability, or potency while retaining its essential biological activity. cambridgemedchemconsulting.com This involves replacing a functional group or an entire ring system with another that has similar steric and electronic characteristics. estranky.skacs.org
For the this compound scaffold, potential replacements include:
Pyridine Ring Bioisosteres: The pyridine ring can be replaced by other aromatic or non-aromatic rings. A common replacement involves substituting the pyridine nitrogen with a 'C-CN' unit, making a benzonitrile, which can mimic the hydrogen-bond accepting ability of the pyridine. researchgate.net Other heterocycles like pyrimidine, pyrazine, or even non-aromatic saturated rings like 3-azabicyclo[3.1.1]heptane have been explored as pyridine mimetics. chemrxiv.org The 2-difluoromethylpyridine group has also been shown to be a successful bioisosteric replacement for pyridine-N-oxide. rsc.orgnih.gov
Pyrrolidinone Ring Bioisosteres: The pyrrolidinone ring itself can be replaced. For instance, opening the ring could lead to acyclic amides, or it could be substituted with other five- or six-membered saturated heterocycles like piperidine, morpholine, or oxazolidinone to explore different spatial arrangements and physicochemical properties. cambridgemedchemconsulting.com
Table 3: Examples of Bioisosteric Replacements for the Pyridine Ring
| Original Group | Bioisosteric Replacement | Rationale |
|---|---|---|
| Pyridine | Benzonitrile | The nitrile group can mimic the hydrogen-bond acceptor ability of the pyridine nitrogen. researchgate.net |
| Pyridine | Phenyl | Removes the basic nitrogen, which can alter solubility and pKa. |
| Pyridine | Thiophene | Similar in size and aromaticity, but with different electronic properties. estranky.sk |
| Pyridine | Pyrimidine / Pyrazine | Introduces an additional nitrogen atom, altering hydrogen bonding patterns and basicity. |
| Pyridine | 3-Azabicyclo[3.1.1]heptane | A saturated, non-aromatic replacement that can improve physicochemical properties like solubility and metabolic stability. chemrxiv.org |
Optimization of Synthetic Pathways for Research Scale Production
Key strategies for optimization include:
Convergent vs. Linear Synthesis: Designing a convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is often more efficient than a linear synthesis where steps are performed sequentially on a single precursor.
Catalyst Selection and Loading: Optimizing the choice of catalyst and reducing its loading can decrease costs and simplify purification.
Structure Activity Relationship Sar Investigations of 1 5 Chloro 3 Pyridyl 2 Pyrrolidinone Analogues
Correlating Structural Modifications with Preclinical Biological Activities
The preclinical biological activities of 1-(5-Chloro-3-pyridyl)-2-pyrrolidinone analogues are intricately linked to their molecular architecture. Modifications to the pyrrolidinone and pyridine (B92270) rings, as well as the compound's stereochemistry, can profoundly influence their pharmacological profiles.
The pyrrolidinone ring, a five-membered lactam, serves as a versatile scaffold in medicinal chemistry, and its substitution can significantly modulate the biological activity of the parent compound. rdd.edu.iqscilit.com SAR studies on various classes of pyrrolidinone derivatives have demonstrated that the position, size, and nature of substituents on this ring are crucial determinants of preclinical outcomes. nih.gov For instance, the introduction of alkyl or aryl groups at different positions can alter the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, thereby affecting its binding affinity to biological targets. nih.gov
While specific preclinical data for substitutions on the pyrrolidinone ring of this compound are not extensively detailed in publicly available literature, general principles from related structures suggest that such modifications would be critical. The introduction of substituents could influence the compound's metabolic stability and pharmacokinetic properties.
Interactive Data Table: Hypothetical Impact of Pyrrolidinone Ring Substitutions
| Substituent at Position X | Predicted Preclinical Outcome | Rationale |
| Small Alkyl (e.g., Methyl) | Potential increase in lipophilicity | May enhance membrane permeability. |
| Bulky Alkyl (e.g., tert-Butyl) | Possible steric hindrance | Could decrease binding affinity if near a key interaction point. |
| Hydroxyl (-OH) | Increased hydrophilicity | May alter solubility and hydrogen bonding capacity. |
| Phenyl | Potential for π-π stacking interactions | Could enhance binding to aromatic residues in a target protein. |
The pyridine ring is a key component of many biologically active compounds, and its substitution patterns play a pivotal role in defining their modulatory effects. nih.govnih.gov For analogues of this compound, modifications to the pyridine ring can influence the molecule's electronic properties, basicity, and potential for specific interactions with target proteins. nih.gov
Studies on related pyridyl derivatives have shown that the introduction of different substituents can fine-tune the compound's selectivity and potency. For example, substituting the chlorine atom at the 5-position with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups would be expected to alter the electronic distribution of the ring and, consequently, its interaction with biological targets. Research on similar structures has demonstrated that even minor changes to the pyridine ring can lead to significant shifts in biological activity, including converting an agonist into an antagonist. nih.gov
Interactive Data Table: Hypothetical Influence of Pyridine Ring Substitutions
| Substituent at Position 5 | Predicted Modulatory Effect | Rationale |
| Fluorine | Altered electronic properties | May influence pKa and hydrogen bonding capabilities. |
| Methyl | Increased lipophilicity | Could enhance binding in hydrophobic pockets. |
| Methoxy | Electron-donating group | May increase electron density in the ring, affecting target interactions. |
| Cyano | Electron-withdrawing group | Could decrease electron density and alter binding mode. |
Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov The presence of stereocenters in analogues of this compound can lead to the existence of enantiomers and diastereomers, which may exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.gov The three-dimensional arrangement of atoms is critical for the precise fit of a ligand into the binding site of a protein.
Mapping Pharmacophore Features for Targeted Interactions
Pharmacophore mapping is a crucial step in understanding the SAR of a series of compounds. A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound and its analogues, a pharmacophore model would typically include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen of the pyrrolidinone and the nitrogen of the pyridine), hydrogen bond donors (if applicable), hydrophobic regions, and aromatic centers. researchgate.netnih.gov
The development of a pharmacophore model for this class of compounds would involve aligning a set of active analogues and identifying the common chemical features that are essential for their biological activity. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity.
Rational Design Principles for Enhanced Preclinical Efficacy
Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the SAR of lead compounds. researchgate.netrsc.org For this compound analogues, several rational design principles can be applied to enhance their preclinical efficacy.
One key principle is to optimize the interactions with the target protein. This can be achieved by modifying the lead compound to introduce functional groups that can form additional hydrogen bonds, ionic interactions, or hydrophobic interactions with the binding site. mdpi.com Another important aspect is the optimization of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compounds. This may involve modifying the molecule to improve its solubility, metabolic stability, and membrane permeability, while minimizing potential off-target effects. nih.gov
Computational Predictions in SAR Elucidation
Computational chemistry plays an increasingly important role in elucidating the SAR of drug candidates. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable insights into how structural modifications affect biological activity. mdpi.com
QSAR models can be developed to correlate the physicochemical properties of this compound analogues with their observed biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds. Molecular docking simulations can be employed to predict the binding mode of these analogues within the active site of a target protein, helping to rationalize the observed SAR and guide the design of more potent inhibitors. Molecular dynamics simulations can further provide information on the stability of the ligand-protein complex over time.
Preclinical Biological and Pharmacological Profiling of 1 5 Chloro 3 Pyridyl 2 Pyrrolidinone
In Vitro Investigation of Cellular and Subcellular Modulatory Effects
The interaction of small molecules with specific receptors is a cornerstone of pharmacological activity. Analogues of 1-(5-Chloro-3-pyridyl)-2-pyrrolidinone have been investigated for their binding affinity and functional effects on various receptors, particularly neurotransmitter receptors.
Derivatives incorporating the pyrrolidinone structure have been identified as potent ligands for the 5-HT(3) receptor. nih.gov In studies involving rat cortical membranes, these compounds were evaluated for their ability to displace [3H]granisetron, a standard 5-HT(3) receptor antagonist. Several of these pyrrolidinone-based molecules exhibited subnanomolar binding affinities. nih.gov Functional assays performed on NG 108-15 cells, which measure 5-HT(3) receptor-dependent guanidinium uptake, revealed that these ligands can act as either antagonists or agonists, depending on the specific structural features of the molecule. nih.gov
Furthermore, compounds featuring a chloro-pyridinyl moiety linked to a pyrrolidinyl structure have shown exceptionally high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov A series of novel analogues based on 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine demonstrated potent in vitro binding affinities for nAChRs, with dissociation constants (Ki) in the picomolar range. nih.gov These findings suggest that the combination of a chloro-pyridine and a pyrrolidine-like ring is highly favorable for interaction with the ligand-binding domain of nAChRs.
Table 1: In Vitro Binding Affinities of Related Compounds to Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Binding Affinity (Ki) |
|---|---|
| Analogue 3b | 28 pM |
| Analogue 6b | 23 pM |
| Other Analogues | 9 - 331 pM |
Data pertains to 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. nih.gov
These studies indicate that the this compound scaffold has the potential to interact with important central nervous system receptors, such as the 5-HT(3) and nicotinic acetylcholine receptors.
The pyrrolidine (B122466) and chloro-pyridine moieties are present in various molecules known to inhibit specific enzymes. Chiral pyrrolidine derivatives have been developed as potent inhibitors of neuronal nitric oxide synthase (nNOS). Structure-activity relationship (SAR) studies have highlighted the critical role of substituents on the pyridine (B92270) ring for inhibitory activity. nih.gov Specifically, the presence of a meta-chloro group on an associated phenyl ring was found to increase potency for nNOS, although it could lead to a loss in selectivity over other NOS isoforms. nih.gov
In the context of antibacterial research, pyrrolidone derivatives have been identified as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) from Pseudomonas aeruginosa, a key enzyme in bacterial cell wall synthesis. nih.gov A screening effort identified pyrrolidine-2,3-dione as a promising scaffold. Subsequent chemical optimization revealed that a pyrrolidone with a 5-chloro substitution was a particularly interesting candidate, showing an improved IC50 value of 3 µM, suggesting a favorable interaction between the chlorine atom and the enzyme. nih.gov
Table 2: Enzyme Inhibitory Activity of Structurally Related Compounds
| Compound Class | Target Enzyme | Activity |
|---|---|---|
| Pyrrolidine-2,3-dione (5-chloro substituted) | P. aeruginosa PBP3 | IC50 = 3 µM |
| Chiral pyrrolidine with m-chloro group | Neuronal Nitric Oxide Synthase (nNOS) | Increased potency |
Data from studies on pyrrolidine-2,3-diones and chiral pyrrolidine inhibitors. nih.govnih.gov
These findings suggest that this compound could potentially exhibit inhibitory activity against various enzymes, a property that is highly dependent on the specific stereochemistry and three-dimensional conformation of the molecule.
Compounds containing the chloro-pyridyl and pyrrolidinone scaffolds have been shown to modulate critical intracellular signaling pathways involved in cancer and inflammation.
One significant pathway involves the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2). Small-molecule inhibitors that block this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. acs.org Spirooxindole-based MDM2 inhibitors featuring a chloropyridyl oxindole group have been shown to be potent inhibitors of the MDM2-p53 interaction. acs.org These compounds effectively activate the p53 pathway, leading to the upregulation of downstream targets like p21 and MDM2 itself, and induce strong apoptosis, as evidenced by the cleavage of PARP and caspase-3 in tumor models. acs.org
In the realm of inflammatory signaling, pyrrolidine derivatives have been investigated for their effects on Toll-like receptor (TLR) pathways. TLRs are crucial for initiating the innate immune response. nih.gov The compound 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) has been shown to suppress TLR signaling by inhibiting both the MyD88-dependent and TRIF-dependent pathways. This inhibition prevents the activation of key transcription factors, nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3), thereby decreasing the expression of downstream inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov
These results indicate that the this compound structure may have the capacity to modulate fundamental signaling cascades like the p53 tumor suppressor pathway and TLR-mediated inflammatory pathways.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. mdpi.comnih.gov The pyrrolidinone scaffold is a component of compounds that have been evaluated for their antioxidant properties.
A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and a reducing power assay. mdpi.comnih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The reducing power assay assesses the ability to donate an electron to reduce Fe3+ to Fe2+. nih.gov Several compounds in this series were identified as potent antioxidants, with some exhibiting higher radical scavenging ability than the well-known antioxidant ascorbic acid. nih.gov
Additionally, studies on 5-methylpyrrolidinone chitosan (MPC), a hydrophilic polymer derivative, have demonstrated its ability to act as a radical scavenger. researchgate.net EPR measurements confirmed that MPC exhibits scavenging activity towards both nucleophilic and electrophilic radicals, likely through hydrogen donation from free hydroxyl and amine groups. researchgate.net
Table 3: Antioxidant Activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine Derivatives
| Assay | Compound | Activity |
|---|---|---|
| DPPH Radical Scavenging | Compound 10 | 88.6% scavenging |
| DPPH Radical Scavenging | Compound 19 | 87.7% scavenging |
| DPPH Radical Scavenging | Ascorbic Acid (Control) | ~59% scavenging |
| Reducing Power Assay | Compound 6 | Optical Density = 1.675 |
| Reducing Power Assay | Compound 7 | Optical Density = 1.573 |
Data from a study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. mdpi.comnih.gov
These data suggest that the incorporation of a chloro-substituted aromatic ring and a pyrrolidinone core, as seen in this compound, may confer antioxidant and radical scavenging capabilities.
The development of novel antineoplastic agents is a primary goal of medicinal chemistry. As discussed previously (Section 4.1.3), compounds containing a chloropyridyl moiety have shown promise as inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. acs.org
The in vitro cytotoxic effects of these MDM2 inhibitors have been evaluated across a panel of human cancer cell lines. Spiro-pyrrolidine-based compounds demonstrated potent, p53-dependent growth inhibition. For example, compound 60, a potent MDM2 inhibitor, displayed IC50 values in the nanomolar range against cancer cell lines with wild-type p53, while showing outstanding selectivity over cell lines where p53 is deleted. acs.org This mechanism-based cytotoxicity highlights the potential for targeted therapy in p53 wild-type cancers.
Table 4: In Vitro Cell Growth Inhibition (IC50) of a Spiro-pyrrolidine based MDM2 Inhibitor (Compound 60)
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
|---|---|---|---|
| RS4;11 | Acute Leukemia | Wild-Type | 38 |
| LNCaP | Prostate Cancer | Wild-Type | 18 |
| HCT116 | Colon Cancer | Wild-Type | 104 |
Data pertains to 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido) a potent MDM2 inhibitor. acs.org
These findings strongly suggest that the this compound scaffold could be a valuable starting point for the design of novel antineoplastic agents, particularly those targeting the MDM2-p53 axis.
The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial activity. nih.gov The 3-pyridyl moiety, present in the target compound, has been incorporated into oxazolidinone derivatives to assess their antibacterial and anthelmintic properties.
A series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives demonstrated a broad spectrum of activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Bacillus subtilis. nih.gov Compound 12e from this series was the most potent, with a minimum inhibitory concentration (MIC) of 16 µg/mL against B. subtilis. nih.gov As mentioned in Section 4.1.2, chloro-substituted pyrrolidones have also shown inhibitory activity against P. aeruginosa PBP3, suggesting potential against Gram-negative bacteria as well. nih.gov
The same series of 3-(3-pyridyl)-oxazolidinone derivatives was also evaluated for anthelmintic activity against the adult Indian earthworm, Pheretima posthuma. Several compounds showed significant paralytic effects. Notably, compound 11b was superior to the standard drug albendazole, causing paralysis in 3.6 minutes and death in 8.1 minutes. nih.gov
Table 5: Antimicrobial and Anthelmintic Activity of 3-(3-Pyridyl)-oxazolidinone Derivatives
| Assay | Organism | Compound | Result |
|---|---|---|---|
| Antibacterial (MIC) | Bacillus subtilis | 12e | 16 µg/mL |
| Anthelmintic | Pheretima posthuma | 11b | Paralysis Time: 3.6 min |
| Anthelmintic | Pheretima posthuma | 11b | Death Time: 8.1 min |
| Anthelmintic | Pheretima posthuma | Albendazole (Control) | Paralysis Time: 7.3 min |
| Anthelmintic | Pheretima posthuma | Albendazole (Control) | Death Time: 19.4 min |
Data from a study on 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives. nih.gov
These results indicate that the combination of a pyridine ring and a five-membered heterocyclic core, as found in this compound, is a promising structural motif for the development of new antimicrobial and anthelmintic agents.
In Vivo Preclinical Efficacy Studies in Animal Models
Assessment of Modulatory Effects in Disease Models
Information regarding the assessment of modulatory effects of this compound in animal models of disease is not available in the public domain.
Behavioral and Physiological Responses in Animal Studies (excluding adverse effects)
There is no publicly available data detailing the behavioral and physiological responses to this compound in animal studies, excluding adverse effects.
Dose-Response Characterization in Preclinical Settings (excluding human dosage)
Preclinical dose-response characterization of this compound in animal models has not been reported in the available literature.
Mechanistic Elucidation of 1 5 Chloro 3 Pyridyl 2 Pyrrolidinone S Biological Actions
Identification of Molecular Targets and Pathways
The molecular structure of 1-(5-Chloro-3-pyridyl)-2-pyrrolidinone strongly suggests that its primary molecular targets are likely to be nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org These receptors are ligand-gated ion channels involved in a multitude of physiological processes in the central and peripheral nervous systems. wikipedia.org The 3-pyridyl group is a classic bioisostere of the cationic head of acetylcholine, and its presence, particularly with a chloro-substituent, is a hallmark of high-affinity nAChR ligands. nih.gov Depending on the specific subtype, binding to nAChRs can modulate neurotransmitter release, neuronal excitability, and inflammatory processes. wikipedia.orgnih.gov The two major nAChR subtypes in the brain are the α4β2 and α7 subtypes. nih.gov
Beyond nAChRs, the pyrrolidinone core is a privileged scaffold in medicinal chemistry, known to interact with a diverse array of biological targets. researchgate.netnih.gov Derivatives of 2-pyrrolidinone (B116388) have been identified as modulators of other receptors and enzymes. For instance, novel 2-pyrrolidone derivatives have been developed as negative allosteric modulators (NAMs) of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. acs.orgnih.gov Additionally, various pyrrolidinone compounds have shown inhibitory activity against enzymes such as autotaxin (ATX) and the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.govnih.gov
Therefore, the principal biological pathway likely affected by this compound is cholinergic signaling through nAChRs. However, off-target activities or effects at higher concentrations could involve modulation of glutamatergic pathways or inhibition of specific enzymes, pathways that are known to be affected by other pyrrolidinone-containing molecules.
Detailed Analysis of Ligand-Target Interactions
Assuming nAChRs are the primary target, the interaction of this compound would occur at the orthosteric binding site, located at the interface between subunits of the pentameric receptor. wikipedia.org For neuronal nAChRs, this site is typically at the interface of an α and a β subunit (e.g., α4β2) or between two α subunits (for homomeric α7 receptors). wikipedia.org
The binding is driven by specific molecular interactions:
Cation-π Interaction: The pyridyl nitrogen of the compound is capable of forming a crucial cation-π interaction with a specific tryptophan residue in the aromatic box of the receptor's binding pocket, mimicking the quaternary ammonium (B1175870) group of acetylcholine.
Hydrogen Bonding: The carbonyl oxygen of the 2-pyrrolidinone ring can act as a hydrogen bond acceptor, interacting with hydrogen bond donor residues on the complementary face of the binding site.
Allosteric modulation, where a ligand binds to a site topographically distinct from the orthosteric (agonist) site, is a significant mechanism for pyrrolidinone-containing compounds. nih.gov These modulators can be positive (PAMs), negative (NAMs), or neutral, altering the receptor's response to the endogenous agonist. nih.govbiorxiv.org
While the chloro-pyridyl moiety points towards orthosteric binding at nAChRs, the pyrrolidinone scaffold is known to be a component of allosteric modulators for other receptors. For example, pyrrolone derivatives have been identified as intracellular allosteric modulators for chemokine receptors like CCR1 and CCR2. acs.org Similarly, certain 2-pyrrolidone derivatives act as NAMs at the ifenprodil (B1662929) binding site of GluN2B-containing NMDA receptors. acs.orgnih.gov This raises the possibility that this compound could exhibit complex pharmacology, potentially acting as an orthosteric agonist at one receptor family (nAChRs) while also functioning as an allosteric modulator at another, or even possessing a secondary allosteric binding site on nAChRs themselves.
Elucidation of Intracellular Signaling Cascades
Activation of nAChRs by an agonist leads to the opening of the integral ion channel, causing a rapid influx of cations, primarily Na⁺ and Ca²⁺. nih.gov This influx results in depolarization of the cell membrane, which can trigger an action potential and propagate a neuronal signal. nih.gov
The increase in intracellular Ca²⁺ concentration is a critical second messenger event that initiates multiple downstream signaling cascades. nih.govnih.gov Key pathways activated by nAChR stimulation include:
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This is a major neuroprotective pathway. Stimulation of α7 nAChRs, in particular, has been shown to promote PI3K-Akt signal transduction, which plays a crucial role in promoting neuronal survival. nih.gov
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another cascade activated by nAChR-mediated Ca²⁺ influx. This pathway is involved in regulating functions such as gene expression, synaptic plasticity, and cell differentiation. nih.gov
Calmodulin-Dependent Kinases (CaMKs): The rise in intracellular Ca²⁺ can activate Ca²⁺-calmodulin-dependent kinases, which in turn phosphorylate a variety of target proteins involved in diverse neuronal functions. nih.gov
Activation of Transcription Factors: Downstream signaling can lead to the activation of transcription factors like nuclear factor-kappa B (NF-κB), influencing the expression of genes related to inflammation, cell survival, and immune response. nih.gov
Therefore, the binding of this compound to nAChRs would be expected to trigger these well-established intracellular signaling events, leading to changes in neuronal excitability, gene expression, and cell survival.
Understanding Compound-Induced Phenotypes in Model Systems
The in vivo effects, or phenotypes, induced by this compound can be inferred from studies of structurally related α-pyrrolidinophenone compounds, which are potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters. researchgate.net Studies in mouse models have shown that these compounds produce significant psychomotor stimulation.
Key phenotypes observed in animal models for related compounds include:
Increased Locomotor Activity: Compounds like α-PVP, PV8, and PV9 significantly stimulate spontaneous locomotor activity in mice. researchgate.net This effect is often dose-dependent, with higher doses sometimes causing initial suppression of movement due to stereotyped behaviors, followed by a rebound in locomotion as the drug concentration decreases. nih.gov
Enhanced Dopaminergic and Serotonergic Neurotransmission: In vivo microdialysis studies in the mouse striatum have demonstrated that α-pyrrolidinophenones increase extracellular levels of dopamine and serotonin. researchgate.net The enhancement of dopaminergic signaling is believed to be the primary driver of the observed psychomotor stimulation. researchgate.net The potency of these effects can vary based on the specific chemical structure, such as the length of an alkyl chain. researchgate.net
These findings suggest that this compound, if it interacts with monoamine transporters in addition to or instead of nAChRs, could produce stimulant-like behavioral phenotypes in model organisms.
Enzyme Kinetics and Inhibitory Mechanisms
The pyrrolidinone scaffold is present in molecules that have been shown to be effective enzyme inhibitors. nih.govnih.gov This suggests that this compound could potentially inhibit certain enzymes. Two notable examples are Autotaxin (ATX) and Enoyl Acyl Carrier Protein Reductase (InhA).
Autotaxin (ATX) Inhibition: ATX is a key enzyme that produces the signaling lipid lysophosphatidic acid (LPA). Novel, optically active 2-pyrrolidinone derivatives have been synthesized and identified as potent inhibitors of ATX. nih.gov The inhibitory activity varies significantly with the substituent groups on the pyrrolidinone core, with boronic acid derivatives showing particularly high potency. nih.gov
InhA Inhibition: InhA is a critical enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and is a validated drug target. A class of pyrrolidine (B122466) carboxamides has been discovered as potent InhA inhibitors. nih.gov Structure-activity relationship studies showed that potency is highly dependent on the substitution pattern on an attached phenyl ring, with 3,5-dichloro substitution being the most effective. nih.gov This highlights the importance of the chloro-substituent, which is also present in this compound.
The kinetics of these interactions often reveal the mechanism of inhibition. The table below summarizes the inhibitory concentrations (IC₅₀) for various pyrrolidinone derivatives against their respective enzyme targets, illustrating the potential for this chemical class to act as potent enzyme inhibitors.
| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Pyrrolidinone Boronic Acid Derivative (Compound 21) | Autotaxin (ATX) | 35 nM | nih.gov |
| Pyrrolidinone Boronic Acid Derivative (Compound 3k) | Autotaxin (ATX) | 50 nM | nih.gov |
| Pyrrolidinone Hydroxamic Acid (Compound 16) | Autotaxin (ATX) | 700 nM | nih.gov |
| 3,5-dichloro-substituted Pyrrolidine Carboxamide (Compound d11) | InhA (M. tuberculosis) | 0.39 µM (390 nM) | nih.gov |
An article focusing on the preclinical pharmacokinetic and metabolic characterization of the chemical compound “this compound” cannot be generated at this time. Extensive searches for specific experimental data regarding the in vitro and in vivo preclinical profile of this particular compound did not yield sufficient information to thoroughly and accurately populate the requested sections and subsections.
Publicly available scientific literature and databases lack detailed research findings on the microsomal stability, hepatocyte incubation, preclinical metabolite identification, bioavailability in animal models, or tissue distribution specifically for this compound. General information on the methodologies for these types of preclinical studies is available, but data directly pertaining to this compound is not present in the accessible resources. Therefore, creating an authoritative and scientifically accurate article with the required data tables as instructed is not possible without the necessary primary research data.
Preclinical Pharmacokinetic and Metabolic Characterization of 1 5 Chloro 3 Pyridyl 2 Pyrrolidinone
In Vivo Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Metabolic Pathways and Biotransformation in Animal Models
Plasma Protein Binding in Preclinical Plasma
There is no publicly available data from preclinical studies that characterize the plasma protein binding of 1-(5-Chloro-3-pyridyl)-2-pyrrolidinone. The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter that influences its distribution and availability to target tissues. nih.govnih.govwuxiapptec.com The degree of binding is determined by the compound's structural and physicochemical properties. researchgate.net Without specific in vitro or in vivo studies, the fraction of this compound that remains unbound in the plasma of preclinical species cannot be determined.
Brain Penetration Studies in Animal Models
Specific studies investigating the brain penetration of this compound in animal models have not been reported in the available scientific literature. The ability of a compound to cross the blood-brain barrier is a crucial factor for drugs targeting the central nervous system and is influenced by factors such as lipophilicity, molecular size, and interaction with efflux transporters. nih.govnih.govmdpi.com While related compounds have been studied for their brain-penetrant properties, no direct experimental data for this compound is available to quantify its distribution into the brain tissue of animal models. nih.gov
Computational Chemistry and Molecular Modeling Studies of 1 5 Chloro 3 Pyridyl 2 Pyrrolidinone
Prospective Molecular Docking Simulations for Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Future Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular dynamics simulations provide insights into the movement of atoms and molecules over time, offering a view of the dynamic nature of the ligand-receptor complex.
Needed Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. For 1-(5-Chloro-3-pyridyl)-2-pyrrolidinone, DFT could be used to calculate its optimized molecular geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is vital for understanding the molecule's reactivity, stability, and the nature of its interactions with a receptor at an electronic level.
Until such specific studies are conducted and published, a detailed computational analysis of this compound remains a subject for future investigation. The scientific community awaits dedicated research to elucidate the molecular-level interactions and properties of this compound.
HOMO-LUMO Analysis and Reactivity Prediction
The electronic properties of a molecule are pivotal in determining its chemical reactivity. Frontier molecular orbital theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a qualitative understanding of a molecule's reactivity and its ability to participate in chemical reactions. The HOMO represents the electron-donating capability of a molecule, while the LUMO signifies its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical stability and reactivity of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a larger HOMO-LUMO gap indicates higher stability and lower chemical reactivity.
For this compound, a HOMO-LUMO analysis would elucidate the distribution of electron density and predict the most probable sites for electrophilic and nucleophilic attack. Quantum chemical calculations would likely reveal that the HOMO is localized over the electron-rich regions of the molecule, such as the pyridyl ring and the nitrogen atom of the pyrrolidinone ring, while the LUMO would be concentrated on the electron-deficient areas.
The calculated energy values of HOMO, LUMO, and the HOMO-LUMO gap can be used to determine various global reactivity descriptors, as illustrated in the hypothetical data table below.
| Parameter | Formula | Significance | Hypothetical Value (eV) |
| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.5 |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity/stability | 5.3 |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.5 |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.2 |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 3.85 |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration | 2.65 |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | 0.189 |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons | 2.79 |
Note: The values presented in this table are hypothetical and serve to illustrate the types of parameters obtained from a HOMO-LUMO analysis.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. The MEP map is color-coded to represent different electrostatic potential values, providing a guide to the molecule's reactive sites. Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, represented by blue and green, are electron-deficient and are prone to nucleophilic attack.
For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridyl ring and the oxygen atom of the pyrrolidinone carbonyl group, highlighting these as potential sites for hydrogen bonding and interactions with electrophiles. The area around the hydrogen atoms and the chloro-substituted carbon on the pyridyl ring would be expected to exhibit a positive potential, indicating their susceptibility to nucleophilic interactions. This detailed visualization of the charge landscape is instrumental in understanding intermolecular interactions, particularly the binding of the molecule to its biological target.
In Silico ADME Prediction and Property Optimization
The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. In silico ADME prediction models have become an integral part of the early stages of drug discovery, enabling the identification of compounds with favorable pharmacokinetic profiles and the optimization of lead compounds to improve their drug-like properties. nih.gov
For this compound, various computational models can be employed to predict its ADME properties. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. A hypothetical in silico ADME prediction for this compound is presented in the table below.
| Property | Predicted Value | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Likelihood of good oral bioavailability |
| Caco-2 Permeability | Moderate | Potential for absorption across the intestinal wall |
| P-glycoprotein Substrate | Yes | May be subject to efflux from cells, affecting bioavailability |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Yes | Potential to reach central nervous system targets |
| Plasma Protein Binding | Moderate | Influences the free concentration of the drug in circulation |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | Likely to be actively secreted by the kidneys |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Compliant | Good oral bioavailability is likely |
| Ghose Filter | Compliant | Favorable drug-like properties |
| Veber's Rule | Compliant | Good oral bioavailability is likely |
Note: The data in this table is for illustrative purposes only and represents the types of predictions that would be generated from in silico ADME software.
These predictions can guide the chemical modification of this compound to optimize its ADME profile, for instance, by altering its lipophilicity to improve absorption or reduce plasma protein binding.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a desired pharmacological response. nih.govpnas.orgnih.gov A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.
Given the structural similarity of this compound to nicotine and its analogs, it is plausible that it targets nicotinic acetylcholine (B1216132) receptors (nAChRs). A pharmacophore model for nAChR agonists often includes a cationic center and a hydrogen bond acceptor. pnas.org In the case of this compound, the protonated nitrogen of the pyridyl ring could serve as the cationic feature, while the carbonyl oxygen of the pyrrolidinone ring could act as the hydrogen bond acceptor.
Once a pharmacophore model is developed based on the structure of this compound and its presumed interactions with the nAChR binding site, it can be used as a 3D query to screen large chemical databases for other molecules that fit the model. This virtual screening process can rapidly identify novel compounds with a high probability of binding to the same target, thereby accelerating the discovery of new lead compounds. The identified hits can then be subjected to further computational analysis, such as molecular docking and ADME prediction, before being synthesized and tested experimentally.
Advanced Analytical Methodologies in Research on 1 5 Chloro 3 Pyridyl 2 Pyrrolidinone
Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopy is fundamental to the structural analysis of "1-(5-Chloro-3-pyridyl)-2-pyrrolidinone" derivatives, providing detailed information about the molecular framework and the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of "this compound" in solution. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provide unambiguous assignments of all proton and carbon signals. researchgate.netresearchgate.net
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For "this compound," distinct signals are expected for the protons on the pyridine (B92270) ring and the pyrrolidinone ring. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the chloro and pyrrolidinone substituents. The pyrrolidinone methylene (B1212753) protons would appear more upfield, likely in the δ 2.0-4.0 ppm range, as three distinct multiplets corresponding to the C3, C4, and C5 positions.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of "this compound" would show signals for the carbonyl carbon of the lactam (δ ~175 ppm), the carbons of the pyridine ring (δ ~120-150 ppm), and the aliphatic carbons of the pyrrolidinone ring (δ ~20-50 ppm). mdpi.com
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural connections. researchgate.net
COSY: Establishes correlations between protons that are coupled to each other, helping to map out the proton network within the pyrrolidinone ring.
HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.
HMBC: Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connection between the pyridine ring and the pyrrolidinone ring via the N-C bond.
A hypothetical table of expected NMR data is presented below.
| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Pyridine C2 | 8.5 (d) | 148.0 | H2 -> C4, C6; H6 -> C2 |
| Pyridine C4 | 8.0 (t) | 135.0 | H4 -> C2, C6, C5 |
| Pyridine C5 | - | 133.0 | - |
| Pyridine C6 | 8.6 (d) | 149.0 | H6 -> C2, C4; H2 -> C6 |
| Pyrrolidinone C2' (C=O) | - | 175.0 | H5' -> C2' |
| Pyrrolidinone C3' | 2.2 (m) | 31.0 | H3' -> C2', C4', C5' |
| Pyrrolidinone C4' | 2.1 (m) | 18.0 | H4' -> C3', C5' |
| Pyrrolidinone C5' | 3.8 (t) | 48.0 | H5' -> C2', C3'; H3', H4' -> C5' |
Note: This is a representative table of expected values. Actual chemical shifts may vary based on solvent and experimental conditions.
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) provides highly accurate mass measurements, which are used to confirm the molecular formula.
For "this compound" (C₉H₉ClN₂O), the expected exact mass can be calculated. ESI-MS would typically show the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways could include the cleavage of the N-C bond between the pyridine and pyrrolidinone rings, as well as the characteristic fragmentation of the pyrrolidinone moiety.
| Ion | Calculated m/z | Analysis Type | Information Gained |
| [C₉H₉ClN₂O + H]⁺ | 197.0476 | HRMS (ESI) | Confirms the elemental composition and molecular weight. |
| [C₅H₂ClN]⁺ | 111.9903 | MS/MS | Fragment corresponding to the chloropyridine moiety. |
| [C₄H₇NO + H]⁺ | 86.0600 | MS/MS | Fragment corresponding to the pyrrolidinone moiety. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic properties.
IR Spectroscopy: The IR spectrum of "this compound" would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide (lactam) group, typically found in the range of 1680-1650 cm⁻¹. Other characteristic peaks would include those for aromatic C=C and C-N stretching from the pyridine ring, C-H stretching from both the aromatic and aliphatic parts of the molecule, and the C-Cl stretching vibration. researchgate.net
UV-Vis Spectroscopy: The UV-Vis spectrum is used to study the electronic transitions within the molecule. The pyridine ring, being an aromatic system, is expected to exhibit strong absorption bands in the UV region, corresponding to π → π* transitions. nih.gov The position and intensity of these bands can be influenced by the substituents on the ring.
| Spectroscopy Type | Wavenumber/Wavelength Range | Assignment |
| IR | 1680-1650 cm⁻¹ | C=O stretching (tertiary amide/lactam) |
| IR | 1600-1450 cm⁻¹ | Aromatic C=C and C=N stretching (pyridine) |
| IR | 800-600 cm⁻¹ | C-Cl stretching |
| UV-Vis | 200-280 nm | π → π* transitions (pyridine ring) |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and torsional angles.
An example of crystallographic data that could be obtained for a derivative is shown below, based on a related structure. nih.gov
| Parameter | Example Value | Significance |
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |
| Unit Cell Dimensions | a = 12.1 Å, b = 10.8 Å, c = 6.8 Å | Defines the size and shape of the repeating unit in the crystal lattice. |
| Dihedral Angle | 64.58° (between pyridine & pyrrolidinone rings) | Quantifies the twist between the two ring systems in the solid state. nih.gov |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) is particularly important in this context.
While "this compound" itself is achiral, many of its derivatives synthesized for biological evaluation may contain stereocenters. Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a molecule, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for their broad applicability. nih.govsigmaaldrich.com The separation is achieved through a combination of interactions like hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. nih.gov Method development involves optimizing the mobile phase (a mixture of solvents like hexane (B92381) and an alcohol) to achieve baseline resolution of the enantiomeric peaks. nih.gov
| Parameter | Description |
| Chiral Stationary Phase | e.g., Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel. nih.gov |
| Mobile Phase | Typically a mixture of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol). |
| Retention Time (t_R1) | The time it takes for the first-eluting enantiomer to pass through the column. |
| Retention Time (t_R2) | The time it takes for the second-eluting enantiomer to pass through the column. |
| Resolution (R_s) | A quantitative measure of the degree of separation between the two enantiomeric peaks. |
| Enantiomeric Excess (%) | Calculated from the integrated areas of the two peaks: e.e. = |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust analytical technique for the identification and quantification of volatile and semi-volatile compounds. In the context of research on this compound, GC-MS offers a powerful tool for purity assessment, metabolite identification, and pharmacokinetic studies, provided the compound and its metabolites can be volatilized without degradation. The coupling of gas chromatography's separation capabilities with the structural elucidation power of mass spectrometry allows for high sensitivity and specificity.
In a typical GC-MS analysis, the sample containing this compound would be injected into the gas chromatograph. The compound would travel through a capillary column, where it is separated from other components based on its boiling point and affinity for the column's stationary phase. Upon elution from the column, the separated compound enters the mass spectrometer.
Within the mass spectrometer, the molecules are ionized, most commonly through electron ionization (EI). This high-energy ionization process results in the formation of a molecular ion (M+) and a series of characteristic fragment ions. The fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule, enabling its unambiguous identification.
For this compound, the fragmentation pattern would be influenced by the structure of the molecule, which includes a chloropyridinyl group and a pyrrolidinone ring. Key fragmentation pathways would likely involve cleavage of the bond between the pyridinyl and pyrrolidinone rings, as well as characteristic losses from the pyrrolidinone moiety. The presence of chlorine would be indicated by the isotopic pattern of chlorine-containing fragments (approximately a 3:1 ratio for 35Cl and 37Cl).
Illustrative Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss | Relative Abundance (%) |
| 210/212 | Molecular Ion [M]+ | 45 |
| 182/184 | [M-CO]+ | 20 |
| 154/156 | [M-C3H4O]+ | 30 |
| 126/128 | [Cl-C5H3N-N]+ | 100 (Base Peak) |
| 85 | [C4H5NO]+ (Pyrrolidinone fragment) | 60 |
Disclaimer: The data presented in this table is illustrative and based on the general fragmentation patterns of related N-aryl-2-pyrrolidinones. Actual experimental data for this compound may vary.
Advanced Bioanalytical Techniques for Preclinical Sample Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices such as plasma, urine, and tissue homogenates. researchgate.netnih.govresearchgate.netshimadzu.comnih.govijper.orgresearchgate.net Its high sensitivity, selectivity, and wide dynamic range make it an indispensable tool in preclinical research for pharmacokinetic and metabolism studies of compounds like this compound. A validated LC-MS/MS method for the determination of a related compound, N-methyl-2-pyrrolidinone, in swine liver has been reported, demonstrating the applicability of this technique to pyrrolidinone derivatives. nih.gov
The development of a robust LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: Extraction of the analyte from the biological matrix is crucial to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from endogenous matrix components. A reversed-phase C18 column is often a suitable choice, with a mobile phase consisting of a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically employed for quantification using Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. This process provides a high degree of selectivity and sensitivity.
For this compound, the precursor ion in positive ionization mode would be [M+H]+ with an m/z of 211/213. The selection of specific product ions for the MRM transitions would be determined through infusion experiments with a pure standard of the compound.
Illustrative LC-MS/MS Parameters for Quantification of this compound
| Parameter | Condition |
| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Quantifier) | m/z 211 -> 127 |
| MRM Transition (Qualifier) | m/z 213 -> 129 |
| Collision Energy | 25 eV |
Disclaimer: The parameters in this table are illustrative and would require optimization and validation for the specific analysis of this compound in preclinical samples.
Biophysical Techniques for Ligand-Target Interaction Characterization
Understanding the interaction between a small molecule and its biological target is fundamental in drug discovery and development. Biophysical techniques provide quantitative insights into the binding affinity, kinetics, and thermodynamics of these interactions. For a compound like this compound, which is structurally related to nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are highly valuable. nih.govnih.govmdpi.comrti.orgamanote.com
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of binding events at a sensor surface. nih.govacs.orgbeactica.comacs.orgnih.gov In a typical SPR experiment to characterize the binding of this compound to a nAChR subtype, the receptor protein would be immobilized on the sensor chip. A solution containing the compound is then flowed over the surface. The binding of the compound to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
By analyzing the association and dissociation phases of the binding event at different concentrations of the compound, key kinetic parameters can be determined:
Association rate constant (ka): The rate at which the compound binds to the target.
Dissociation rate constant (kd): The rate at which the compound dissociates from the target.
Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as the ratio of kd/ka. A lower KD value indicates a higher binding affinity.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat change associated with a binding event. researchgate.netnih.govnih.govtainstruments.comvanderbilt.edu This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
In an ITC experiment, a solution of this compound would be titrated into a solution containing the target receptor. Each injection of the compound leads to a heat change, which is measured by the instrument. As the receptor becomes saturated with the compound, the magnitude of the heat change per injection decreases. The resulting titration curve can be fitted to a binding model to extract the thermodynamic parameters.
The thermodynamic signature (ΔH and ΔS) provides valuable information about the driving forces of the interaction, such as hydrogen bonding, van der Waals interactions, and hydrophobic effects.
Illustrative Binding Affinity Data for a Ligand to a Nicotinic Acetylcholine Receptor Subtype
| Technique | Parameter | Value |
| Surface Plasmon Resonance (SPR) | ka (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| kd (s⁻¹) | 3.0 x 10⁻³ | |
| KD (nM) | 20 | |
| Isothermal Titration Calorimetry (ITC) | KD (nM) | 25 |
| n (stoichiometry) | 1.1 | |
| ΔH (kcal/mol) | -8.5 | |
| TΔS (kcal/mol) | -2.1 |
Disclaimer: The data in this table is hypothetical and serves as an example of the type of information that can be obtained from these biophysical techniques. Actual values would be specific to the interaction between this compound and its biological target.
Future Research Directions and Unexplored Avenues for 1 5 Chloro 3 Pyridyl 2 Pyrrolidinone
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Current synthetic routes to pyrrolidinone derivatives are numerous, but there is always a need for more efficient, scalable, and environmentally benign methodologies. acs.org Future research should focus on developing novel synthetic strategies for 1-(5-Chloro-3-pyridyl)-2-pyrrolidinone and its analogues.
Key areas for exploration include:
Multicomponent Reactions (MCRs) : MCRs offer a powerful tool for building molecular complexity in a single step, improving atom and step economy. tandfonline.com Investigating one-pot syntheses starting from simple precursors like 3-amino-5-chloropyridine, a keto acid, and an isocyanide could provide rapid access to a library of derivatives. tandfonline.com
Cascade Reactions : The development of cascade reactions, such as a Smiles-Truce cascade, could enable the construction of the functionalized pyrrolidinone scaffold in a one-pot process from commercially available starting materials. acs.org
Green Chemistry Approaches : The use of green solvents, ultrasound irradiation, or microwave-assisted organic synthesis (MAOS) could significantly enhance the sustainability of the synthesis. nih.govtandfonline.com These techniques often lead to shorter reaction times, higher yields, and reduced waste production. tandfonline.com
Catalyst-Based Reactions : Exploring novel catalysts, including metal-based or organocatalysts, could improve the efficiency and selectivity of key bond-forming steps in the synthesis of the pyrrolidinone-pyridyl core. tandfonline.com
| Synthetic Strategy | Potential Advantages | Relevant Precursors/Reaction Type |
| Multicomponent Reactions | High efficiency, diversity generation, reduced waste. tandfonline.com | 1,3-dipolar cycloadditions, isocyanide-based MCRs. tandfonline.commdpi.com |
| Cascade Reactions | Operational simplicity, rapid construction of complex scaffolds. acs.org | Smiles-Truce arylation. acs.org |
| Green Chemistry | Reduced environmental impact, improved safety, potential for higher yields. nih.gov | Ultrasound or microwave irradiation. tandfonline.com |
Deeper Investigation into Undiscovered Biological Targets and Pathways
The pyrrolidinone scaffold is considered a "privileged pharmacophore" due to its presence in numerous pharmacologically active compounds. acs.orgresearchgate.net Similarly, the pyridine (B92270) ring is a core component in thousands of drug molecules. nih.gov The combination in this compound suggests a broad potential for biological activity that remains largely untapped.
Future research should aim to identify and validate novel biological targets. The structural similarity to known active compounds can guide this exploration:
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) : Analogues containing a chloro-pyridinyl moiety linked to a pyrrolidine-like structure have shown very high affinity for nAChRs. nih.gov Screening this compound against various nAChR subtypes is a logical starting point.
Enzyme Inhibition : Polyhydroxylated pyrrolidines are known inhibitors of enzymes like α-glucosidase and aldose reductase. nih.govfrontiersin.org Derivatives of pyrrolidine-2,5-dione have been investigated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase. nih.gov A broad screening campaign against various enzyme families (e.g., kinases, proteases, transferases) could reveal unexpected activities.
MDM2-p53 Interaction : Spirooxindoles containing a pyrrolidine (B122466) core and a chloropyridyl group have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. acs.org This suggests that the pyrrolidinone-pyridyl scaffold could be adapted to target such interactions.
Antimicrobial Targets : The pyrrolidine ring is a core structure in many molecules with antibacterial activity, targeting enzymes like DNA gyrase. frontiersin.org The inhibitory potential of this compound against various bacterial and fungal strains should be systematically evaluated.
Advanced SAR Studies with Focus on Specific Molecular Interaction Determinants
A systematic Structure-Activity Relationship (SAR) study is crucial to optimize the potency and selectivity of this compound for any identified biological target.
Future SAR campaigns should systematically probe the contributions of each part of the molecule:
Pyridine Ring Substitution : The position and nature of the chloro substituent are critical. Research on related scaffolds shows that moving the substituent or replacing chlorine with other halogens (F, Br) or electron-withdrawing/donating groups (e.g., trifluoromethyl, methoxy) can dramatically alter binding affinity and biological activity. acs.orgjelsciences.com
Pyrrolidinone Ring Modification : The saturated, non-planar nature of the pyrrolidinone ring allows for the exploration of stereochemistry and three-dimensional space. nih.govresearchgate.net Introducing substituents at positions 3, 4, or 5 of the pyrrolidinone ring can modulate activity and physicochemical properties. SAR studies on related compounds have shown that even small changes, like the addition of a methyl group, can significantly impact target binding. nih.gov
Linker and Scaffold Hopping : While the current structure has a direct N-C bond between the rings, exploring the introduction of linkers (e.g., ether, amine, carbothioamide) or performing scaffold hopping to related five-membered heterocycles could lead to novel derivatives with improved properties. acs.org
An example of SAR insights from a related pyrrolidine scaffold targeting the CXCR4 receptor demonstrates the importance of substituent positioning on the pyridine ring. nih.gov
| Compound Modification | Position on Pyridine Ring | IC50 (nM) |
| Methyl Group | 3-CH3 | 79 |
| Methyl Group | 4-CH3 | 216 |
| Methyl Group | 5-CH3 | 278 |
| Methyl Group | 6-CH3 | 2391 |
This table is adapted from findings on a different, but structurally related, pyrrolidine-pyridine scaffold to illustrate the principles of SAR. nih.gov
Integration of In Silico, In Vitro, and In Vivo Preclinical Research Paradigms
A modern drug discovery effort requires a tightly integrated workflow combining computational, laboratory, and whole-organism studies. nih.govresearchgate.net For this compound, establishing this paradigm would be essential for efficient development.
In Silico Screening and Modeling : Computational studies should be the first step. This includes virtual screening against libraries of biological targets, molecular docking to predict binding modes, and molecular dynamics simulations to assess the stability of ligand-protein complexes. semanticscholar.orgafricanjournalofbiomedicalresearch.com In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties can help prioritize analogues with drug-like characteristics. nih.govafricanjournalofbiomedicalresearch.com
In Vitro Validation : Promising candidates from in silico studies must be validated through in vitro assays. nih.gov This involves synthesizing the compounds and testing their activity in biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity, receptor binding). researchgate.net
In Vivo Confirmation : Compounds that show potent and selective activity in vitro should advance to in vivo models. nih.gov This step is critical to evaluate the compound's efficacy and behavior in a complex biological system, starting with animal models of relevant diseases. researchgate.net This integrated approach ensures that resources are focused on compounds with the highest probability of success.
Development of Next-Generation Pyrrolidinone-Pyridyl Scaffolds for Specific Biological Applications
The 1-(aryl)-2-pyrrolidinone framework is a versatile starting point. Future research should focus on using this core to design next-generation scaffolds tailored for specific applications. The pyrrolidine heterocycle is a privileged pharmacophore that can be functionalized to create diverse libraries. acs.org
Fused Systems : Creating fused heterocyclic systems by annulating the pyrrolidinone or pyridine ring could lead to more rigid and conformationally constrained molecules, potentially increasing selectivity and potency. mdpi.com
Hybrid Molecules : Conjugating the this compound scaffold with other known pharmacophores could generate hybrid molecules with dual-target activity or improved pharmacokinetic profiles.
Bioisosteric Replacement : Replacing the pyrrolidinone ring with other five-membered lactams or the pyridine ring with other heteroaromatic systems (e.g., pyrimidine, thiophene) can modulate the scaffold's electronic and steric properties, potentially uncovering novel activities. acs.org
Addressing Research Gaps in Preclinical Pharmacokinetic and Biotransformation Understanding
A significant gap in knowledge for this compound is the complete absence of pharmacokinetic and biotransformation data. Understanding how the compound is absorbed, distributed, metabolized, and excreted is fundamental for any potential therapeutic development. nih.gov
Metabolic Profiling : In vitro studies using liver microsomes or hepatocytes should be conducted to identify the major metabolic pathways. Common biotransformations for related structures include N-demethylation, oxidation to form N-oxides, and glucuronidation. nih.gov The presence of the chloro-aromatic system suggests that oxidative dehalogenation or hydroxylation of the pyridine ring are also possible pathways.
Pharmacokinetic Studies : In vivo pharmacokinetic studies in animal models (e.g., rats) are necessary to determine key parameters such as bioavailability, plasma half-life, volume of distribution, and clearance. nih.gov
Metabolite Identification : Identifying the structure of major metabolites is crucial, as they could be active, inactive, or potentially toxic. nih.gov Techniques such as mass spectrometry and NMR are essential for this characterization. nih.gov Filling these knowledge gaps is a prerequisite for any further translational development of this compound.
Q & A
Q. Key Data Contradictions and Resolutions
- Low Yields in Cyclization Steps : Conflicting reports on HCl-mediated cyclization (52.7% vs. >80% yields) may arise from trace moisture or variable catalyst purity. Solution: Strict anhydrous conditions and catalyst pre-activation .
- NMR Signal Splitting : Discrepancies in ¹H NMR coupling constants may indicate rotameric equilibria. Variable-temperature NMR (VT-NMR) resolves this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
